3-Butyl-5-isopropyl-1H-pyrazole
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Overview
Description
1H-Pyrazole, 3-butyl-5-(1-methylethyl)- is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of butylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated pyrazoles.
Scientific Research Applications
1H-Pyrazole, 3-butyl-5-(1-methylethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1H-Pyrazole, 3-butyl-5-methyl-
- 1H-Pyrazole, 3-butyl-5-ethyl-
- 1H-Pyrazole, 3-butyl-5-propyl-
Comparison: 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-butyl-3-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-4-5-6-9-7-10(8(2)3)12-11-9/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
USRQPDZROQQCJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NN1)C(C)C |
Origin of Product |
United States |
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